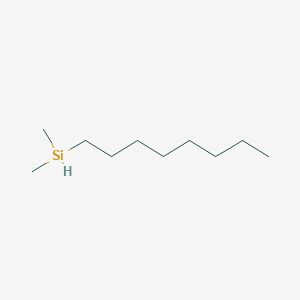
Silane, bis(1-methylethyl)-
Descripción general
Descripción
Silane, bis(1-methylethyl)-, also known as diisopropylsilane, is an organosilicon compound with the chemical formula (C3H7)2SiH2. This compound is characterized by the presence of two isopropyl groups attached to a silicon atom. It is a colorless liquid that is used in various chemical processes and industrial applications.
Aplicaciones Científicas De Investigación
Silane, bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and as a precursor for the synthesis of other organosilicon compounds.
Biology: It is used in the modification of biomolecules and in the synthesis of biocompatible materials.
Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceuticals.
Industry: It is used in the production of silicone-based materials, adhesives, and sealants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silane, bis(1-methylethyl)- can be synthesized through several methods. One common method involves the reaction of silicon tetrachloride with isopropylmagnesium chloride (Grignard reagent) in an ether solvent. The reaction proceeds as follows:
SiCl4+2C3H7MgCl→(C3H7)2SiCl2+2MgCl2
The resulting diisopropylchlorosilane can then be reduced using lithium aluminum hydride to yield di(propan-2-yl)silane:
(C3H7)2SiCl2+2LiAlH4→(C3H7)2SiH2+2LiAlH3Cl
Industrial Production Methods: In industrial settings, di(propan-2-yl)silane is often produced through the direct reaction of silicon with isopropyl chloride in the presence of a catalyst such as copper. This method is advantageous due to its simplicity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Silane, bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Lower silanes.
Substitution: Halosilanes.
Mecanismo De Acción
The mechanism of action of di(propan-2-yl)silane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it a valuable reducing agent in various chemical processes. The silicon-hydrogen bond in di(propan-2-yl)silane is relatively weak, allowing for easy cleavage and transfer of the hydride ion to other molecules.
Comparación Con Compuestos Similares
Tri(propan-2-yl)silane: This compound has three isopropyl groups attached to the silicon atom and is used as a scavenger in peptide synthesis.
Di(propan-2-yl)chlorosilane: This compound has two isopropyl groups and one chlorine atom attached to the silicon atom and is used as an intermediate in the synthesis of other organosilicon compounds.
Di(propan-2-yl)amine: This compound has two isopropyl groups attached to a nitrogen atom and is used as a reagent in organic synthesis.
Uniqueness: Silane, bis(1-methylethyl)- is unique due to its specific combination of two isopropyl groups and two hydrogen atoms attached to the silicon atom. This structure imparts distinct chemical properties, such as its ability to act as a reducing agent and its reactivity in various substitution and oxidation reactions.
Propiedades
IUPAC Name |
di(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si/c1-5(2)7-6(3)4/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHCLLRUWOGPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[SiH2]C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18209-66-0 | |
| Record name | Bis(1-methylethyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18209-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B7984374.png)
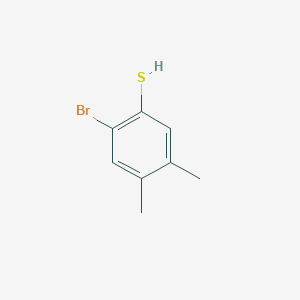
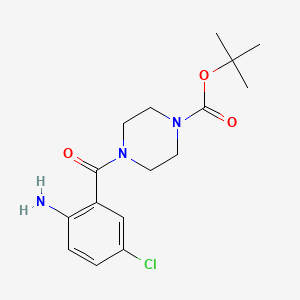
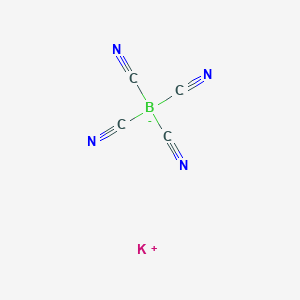
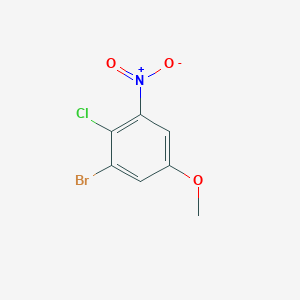
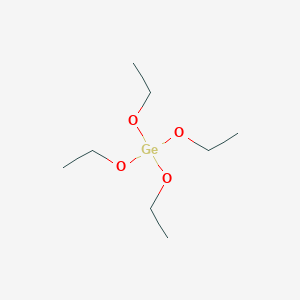
![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]-2,3-dihydroindol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B7984425.png)

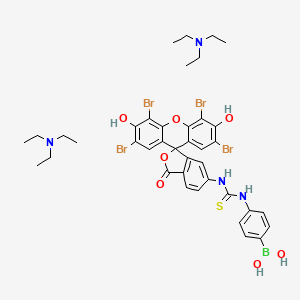
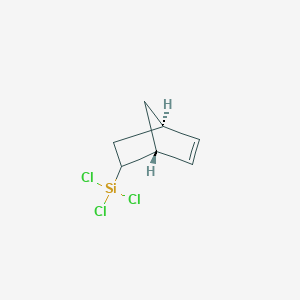


![2-[(1S,4R)-2-Bicyclo[2.2.1]hept-2-enyl]ethyl-trichlorosilane](/img/structure/B7984458.png)
